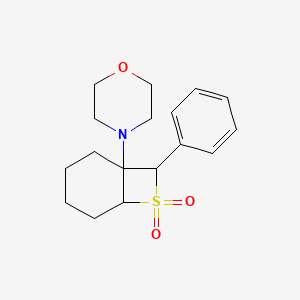
2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine is an organic compound with the molecular formula C14H12S4 It is characterized by its unique structure, which includes multiple sulfur atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine typically involves the condensation of 1,2-disulfenyl chlorides under the influence of elemental copper . The reaction conditions often include the use of solvents such as toluene and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogenation and other substitution reactions can occur in the presence of appropriate catalysts and reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur compounds.
Scientific Research Applications
2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine involves its interaction with molecular targets through its sulfur atoms and aromatic rings. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,10-Dinitro-3,8-bis(trifluoromethyl)dibenzo(c,g)(1,2,5,6)tetrathiocine
- Benzo©(1,2,5,6)benzodioxadiazocine
- 5,6,11,12-Tetrahydro-5,6,11,12-tetraphenyldibenzo(c,g)(1,2,5,6)tetraphosphocin
Uniqueness
2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
66086-39-3 |
|---|---|
Molecular Formula |
C14H12S4 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2,8-dimethylbenzo[c][1,2,5,6]benzotetrathiocine |
InChI |
InChI=1S/C14H12S4/c1-9-3-5-11-13(7-9)17-16-12-6-4-10(2)8-14(12)18-15-11/h3-8H,1-2H3 |
InChI Key |
VSTYQQKTLXKBME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SSC3=C(C=CC(=C3)C)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methyl-3H-thieno[3,2-e]benzimidazole](/img/structure/B12813488.png)
![tert-Butyl (S)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12813496.png)







![1-O-[3-[(1S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 8-O-[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dihydrochloride](/img/structure/B12813547.png)




